molecular formula C14H13N3O3 B3911972 N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide

N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide

Cat. No. B3911972
M. Wt: 271.27 g/mol
InChI Key: WDQLJRGXJAKVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2008 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide inhibits CHK1 by binding to the ATP-binding site of the protein. This prevents CHK1 from phosphorylating downstream targets, such as CDC25A, which is necessary for cell cycle progression. As a result, cells are unable to repair DNA damage and undergo apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA-damaging agents, such as cisplatin and gemcitabine. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels form and supply nutrients to tumors. This makes it a promising candidate for anti-cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide is its specificity for CHK1, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in combination therapy with other DNA-damaging agents. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of more potent and selective CHK1 inhibitors. Another area of interest is the investigation of this compound in combination therapy with other targeted therapies, such as PARP inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy in cancer treatment.

Scientific Research Applications

N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), which is a critical regulator of the DNA damage response pathway. By inhibiting CHK1, this compound can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c15-14(11-5-4-8-16-9-11)17-20-13(18)10-19-12-6-2-1-3-7-12/h1-9H,10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQLJRGXJAKVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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